3-(chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound with the molecular formula C7H9ClO2 and a molecular weight of 160.6 g/mol . It is a bicyclic compound featuring a chloromethyl group and a carboxylic acid group attached to a bicyclo[1.1.1]pentane framework . This compound is primarily used in research and development, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the chloromethylation of bicyclo[1.1.1]pentane-1-carboxylic acid. This can be achieved through various methods, including the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid like hydrochloric acid . The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Products: Amines, thiols, and ethers depending on the nucleophile used.
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms of the compound.
Scientific Research Applications
3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is utilized in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and drug candidates.
Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Material Science: It is employed in the development of novel materials with unique properties.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity . This interaction can result in the inhibition or activation of biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound features a methoxycarbonyl group instead of a chloromethyl group.
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has an aminomethyl group in place of the chloromethyl group.
Uniqueness
3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its chloromethyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable building block in synthetic chemistry and drug discovery .
Properties
CAS No. |
2639413-21-9 |
---|---|
Molecular Formula |
C7H9ClO2 |
Molecular Weight |
160.6 |
Purity |
95 |
Origin of Product |
United States |
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